molecular formula C11H10N2O3 B14914724 2-hydroxy-N-methoxyquinoline-4-carboxamide

2-hydroxy-N-methoxyquinoline-4-carboxamide

Cat. No.: B14914724
M. Wt: 218.21 g/mol
InChI Key: QACUANWYYQITCG-UHFFFAOYSA-N
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Description

2-Hydroxy-N-methoxyquinoline-4-carboxamide is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are significant due to their diverse biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-methoxyquinoline-4-carboxamide typically involves the reaction of quinoline derivatives with appropriate reagents. One common method is the reaction of 2-hydroxyquinoline with methoxyamine in the presence of a coupling agent to form the desired carboxamide. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-methoxyquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

2-Hydroxy-N-methoxyquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-N-methoxyquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit translation elongation factor 2, affecting protein synthesis in cells .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methylquinoline: Known for its antioxidant properties.

    3-Hydroxyquinoline-4-carboxylic acid: Studied for its potential therapeutic effects.

    4-Hydroxyquinoline: Used in various medicinal applications.

Uniqueness

2-Hydroxy-N-methoxyquinoline-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

N-methoxy-2-oxo-1H-quinoline-4-carboxamide

InChI

InChI=1S/C11H10N2O3/c1-16-13-11(15)8-6-10(14)12-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,14)(H,13,15)

InChI Key

QACUANWYYQITCG-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=CC(=O)NC2=CC=CC=C21

Origin of Product

United States

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